(6-Amino-4-cyanopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-4-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H7N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a cyano group, and a pyridine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-4-cyanopyridin-2-YL)acetic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-4-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The amino and cyano groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl cyanoacetates, aryl amines, and various bidentate reagents. Reaction conditions can vary, but typical conditions involve heating and the use of solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrazoles, imidazoles, and pyridazines .
Wissenschaftliche Forschungsanwendungen
(6-Amino-4-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of (6-Amino-4-cyanopyridin-2-YL)acetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, play a crucial role in its reactivity and interactions with other molecules. For example, the nucleophilic addition of the ring nitrogen atom to the cyano group can lead to the formation of various heterocyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetamides: Compounds with similar cyano and acetamide functional groups.
Pyridine Derivatives: Compounds containing the pyridine ring structure.
Uniqueness
(6-Amino-4-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form diverse heterocyclic compounds makes it valuable in various fields of research .
Eigenschaften
Molekularformel |
C8H7N3O2 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-(6-amino-4-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c9-4-5-1-6(3-8(12)13)11-7(10)2-5/h1-2H,3H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
BJAKNIOJKGLAFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.